Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound, in particular, has garnered attention due to its unique structure and potential therapeutic properties.
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, contributing to their diverse biological effects .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its target .
Biochemical Pathways
Thiophene derivatives have been found to affect a variety of biochemical pathways, leading to their diverse biological effects . The specific pathways affected would depend on the exact structure of the compound and the nature of its target .
Result of Action
Thiophene derivatives have been found to have a variety of effects at the molecular and cellular level, contributing to their diverse biological effects . The specific effects would depend on the exact structure of the compound and the nature of its target .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the formation of the thiophene core. One common method is the Gewald synthesis, which involves the reaction of thiophene-2-carboxylic acid with ethyl 2-amino-1,3-thiazole-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium ethoxide, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product is free from impurities. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate has shown potential in various scientific research applications:
Medicinal Chemistry: This compound has been studied for its antimicrobial, antioxidant, and anticancer properties. It has shown promising results in inhibiting the growth of bacteria and fungi, as well as exhibiting cytotoxic effects on cancer cells.
Biology: Research has explored its role in biological systems, including its potential as a therapeutic agent for various diseases.
Industry: The compound's unique properties make it suitable for use in the development of new materials and chemicals with specific applications.
Comparison with Similar Compounds
Ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate can be compared to other thiophene derivatives, such as ethyl 2-(benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. While both compounds share the thiophene core, their substituents and overall structures differ, leading to variations in their biological activities and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable subject of research, and further studies are likely to uncover additional uses and benefits.
Properties
IUPAC Name |
ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-2-16-10(15)7-6-18-11(12-7)13-9(14)8-4-3-5-17-8/h3-6H,2H2,1H3,(H,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOMTVMWLBGJKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501330245 | |
Record name | ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49677602 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
258338-60-2 | |
Record name | ethyl 2-(thiophene-2-carbonylamino)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501330245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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